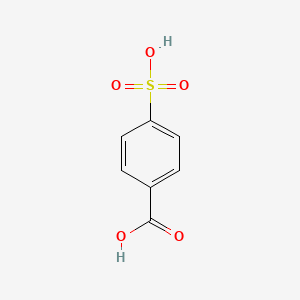

4-Sulfobenzoic acid

説明

Nomenclature and Structural Isomerism within Sulfobenzoic Acids

The unique properties and applications of sulfobenzoic acids are intrinsically linked to the relative positions of the sulfonic acid and carboxylic acid groups on the benzene (B151609) ring. This substitution pattern gives rise to three distinct structural isomers, each with its own set of characteristics.

Systematic Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for 4-Sulfobenzoic acid is This compound . nih.gov This name clearly indicates a benzoic acid molecule substituted with a sulfo group (-SO₃H) at the fourth carbon position of the benzene ring. It is also commonly referred to as p-sulfobenzoic acid, with the 'p' standing for 'para', signifying the 1,4-substitution pattern on the benzene ring.

Comparison with 2-Sulfobenzoic Acid and 3-Sulfobenzoic Acid

This compound is one of three structural isomers, the others being 2-sulfobenzoic acid (o-sulfobenzoic acid) and 3-sulfobenzoic acid (m-sulfobenzoic acid). researchgate.net The spatial arrangement of the functional groups in these isomers significantly influences their physical and chemical properties, such as their acidity, solubility, and reactivity. This difference in structure allows for their differentiation using techniques like traveling-wave ion mobility mass spectrometry, which can distinguish the isomers based on the fragmentation patterns of their generated anions. researchgate.netnih.gov

| Compound | Systematic Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure |

|---|---|---|---|---|---|

| This compound | This compound | 636-78-2 | C₇H₆O₅S | 202.19 | HOOC-C₆H₄-SO₃H (para) |

| 2-Sulfobenzoic acid | 2-sulfobenzoic acid | 632-25-7 | C₇H₆O₅S | 202.19 | HOOC-C₆H₄-SO₃H (ortho) |

| 3-Sulfobenzoic acid | 3-sulfobenzoic acid | 121-53-9 | C₇H₆O₅S | 202.19 | HOOC-C₆H₄-SO₃H (meta) |

Derivatives and Salts: Potassium 4-Sulfobenzoate (B1237197), Sodium 4-Sulfobenzoate, Monosodium Salt

The acidic protons of both the carboxylic and sulfonic acid groups in 4-SBA can be readily replaced by metal cations to form a variety of salts. Among the most common are potassium and sodium salts.

Potassium 4-Sulfobenzoate is formed by the neutralization of this compound with a potassium base, such as potassium hydroxide (B78521). researchgate.net This salt is notable for its use as an intercalating compound to improve clay exfoliation in the synthesis of polymer nanocomposites. sigmaaldrich.com

Sodium 4-Sulfobenzoate is synthesized by neutralizing this compound with a sodium base, like sodium hydroxide or sodium carbonate. google.comgoogle.com The process of neutralizing aromatic sulfonic acids is a well-established industrial practice. google.comgoogle.com

The monosodium salt of this compound indicates that only one of the acidic protons has been replaced by a sodium ion. Given that the sulfonic acid group is significantly more acidic than the carboxylic acid group, the proton on the sulfonic acid group is the one that is typically replaced first during neutralization.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Potassium 4-Sulfobenzoate | 5399-63-3 | C₇H₅KO₅S | 240.27 |

| Sodium 4-Sulfobenzoate | Not available | C₇H₅NaO₅S | 224.17 |

| Monosodium 4-sulfobenzoate | Not available | C₇H₅NaO₅S | 224.17 |

Historical Context and Evolution of Research on Sulfobenzoic Acids

The history of sulfobenzoic acids is intrinsically linked to the development of aromatic sulfonation, a key reaction in industrial organic chemistry. wikipedia.org The sulfonation of benzene was a significant discovery, and early research naturally extended to the sulfonation of substituted aromatic compounds, including benzoic acid. unacademy.com The preparation of m-sulfobenzoic acid through the sulfonation of benzoic acid with fuming sulfuric acid was known in the late 19th and early 20th centuries. google.com Early methods for isolating sulfobenzoic acids often involved salting out the product from the reaction mixture. google.com Over time, research has focused on developing more efficient and selective sulfonation and purification methods. The reversibility of the sulfonation reaction has also been a subject of study, particularly in the context of using the sulfo group as a protecting or directing group in organic synthesis. wikipedia.org

Current Research Landscape and Emerging Trends for 4-SBA

Current research on this compound is vibrant and expanding, with a significant focus on its application in materials science. A major trend is the use of 4-SBA and its derivatives as organic linkers in the synthesis of metal-organic frameworks (MOFs) . nih.govnih.gov The bifunctional nature of 4-SBA allows it to connect metal ions or clusters, forming porous structures with potential applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

Another emerging area is the incorporation of 4-SBA into polymers . nih.govresearchgate.netresearchgate.netmdpi.com The sulfonic acid group can be introduced into polymer backbones to enhance properties such as proton conductivity, making these materials suitable for applications like proton exchange membranes in fuel cells. mdpi.com Research is also exploring the use of sulfonated polymers as heterogeneous catalysts. researchgate.net

Furthermore, derivatives of this compound are being investigated for their biological activity and potential pharmaceutical applications.

Significance of 4-SBA in Contemporary Chemical Synthesis and Materials Science

The significance of this compound in modern chemistry stems from its role as a versatile and functional building block. In chemical synthesis , its two distinct acidic groups allow for selective reactions and the creation of complex molecules. The ability to modify either the carboxylic or sulfonic acid group provides a route to a wide range of derivatives with tailored properties.

In materials science , 4-SBA is a key component in the design and synthesis of advanced materials. nih.gov Its rigid aromatic structure and the coordinating ability of its functional groups make it an excellent candidate for constructing robust and functional MOFs. nih.gov The introduction of the sulfo group into polymers via 4-SBA imparts desirable properties like hydrophilicity and ion-exchange capabilities, expanding the application range of these materials. mdpi.com As the demand for new materials with specific functionalities continues to grow, the importance of versatile building blocks like this compound is set to increase.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAQOZGATRIYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5399-63-3 (mono-potassium salt) | |

| Record name | 4-Sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90979817 | |

| Record name | 4-Sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-78-2 | |

| Record name | 4-Sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sulfobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-SULFOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD9Y82JZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 4 Sulfobenzoic Acid

Established Synthesis Routes for 4-SBA

The synthesis of 4-sulfobenzoic acid can be achieved through several established routes, primarily involving the direct functionalization of aromatic systems or the modification of existing substituted aromatic compounds. These methods leverage electrophilic aromatic substitution and oxidation reactions to introduce or transform functional groups to yield the target molecule.

Direct Sulfonation of Benzoic Acid

Direct sulfonation of benzoic acid is a conceptually straightforward approach to introduce a sulfonic acid group onto the aromatic ring. However, the regioselectivity of this reaction is significantly influenced by the nature of the existing substituent, the carboxylic acid group.

Sulfonation of benzoic acid using sulfur trioxide (SO₃), often in the form of oleum (B3057394) (fuming sulfuric acid), is a classic electrophilic aromatic substitution reaction chemicalbook.comlibretexts.org. In this process, SO₃ acts as the electrophile. The reaction typically proceeds by heating benzoic acid with concentrated sulfuric acid or oleum. However, the carboxylic acid group (-COOH) on benzoic acid is a deactivating and meta-directing group aakash.ac.in. Consequently, direct sulfonation of benzoic acid with sulfur trioxide or oleum predominantly yields 3-sulfobenzoic acid, with this compound being formed as a minor product or requiring specific conditions to favor para-substitution aakash.ac.in. The reaction is reversible, and conditions such as water removal or increased temperature can shift the equilibrium but may also lead to increased sulfone formation chemicalbook.comlibretexts.org.

Chlorosulfonic acid (ClSO₃H) is another potent sulfonating agent that can be used for the direct introduction of a sulfonic acid group or a chlorosulfonyl group onto aromatic rings pageplace.de. When benzoic acid is reacted with chlorosulfonic acid, similar to sulfonation with SO₃, the meta-directing nature of the carboxylic acid group tends to favor the formation of 3-sulfobenzoic acid or its corresponding sulfonyl chloride derivative chemicalbook.comgoogle.com. For instance, reacting benzoic acid with chlorosulfonic acid and thionyl chloride at elevated temperatures typically leads to 3-chlorosulfonylbenzoic acid google.com. While chlorosulfonic acid can be used in excess to ensure complete reaction, achieving high yields of the para isomer (4-SBA) directly from benzoic acid via this method is challenging due to the inherent directing effects of the carboxyl group.

Oxidation of Sulfonated Toluene (B28343) Derivatives

A more regioselective and often preferred route to this compound involves the oxidation of a methyl group in a pre-sulfonated toluene derivative, specifically 4-methylbenzenesulfonic acid (p-toluenesulfonic acid).

4-Methylbenzenesulfonic acid can be synthesized efficiently through the sulfonation of toluene, where the methyl group is an activating and ortho/para-directing group, favoring para-substitution . Once 4-methylbenzenesulfonic acid is obtained, the methyl group can be selectively oxidized to a carboxylic acid group using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a commonly employed reagent for this transformation google.comrsc.orgrsc.org. The reaction typically involves treating 4-methylbenzenesulfonic acid with potassium permanganate in an aqueous or alkaline medium, often under heating. For example, oxidation can be carried out in an alkaline solution at temperatures around 90°C for several hours, followed by reduction of excess permanganate and isolation of the product rsc.org. Alternatively, reactions in acetone (B3395972) or ethyl acetate (B1210297) at reflux temperatures have also been reported google.comrsc.org. This method offers good control over regioselectivity, ensuring the sulfonic acid group remains in the desired para position while the methyl group is converted to the carboxylic acid.

Table 2.1.2.1: Permanganate Oxidation of 4-Methylbenzenesulfonic Acid

| Starting Material | Oxidizing Agent | Conditions | Product | Yield (approx.) | Reference |

| 4-Methylbenzenesulfonic Acid | KMnO₄ | Alkaline, 90°C, 2 hours | This compound | Not specified | rsc.org |

| 4-Methylbenzenesulfonic Acid | KMnO₄ | Acidic medium (H₂SO₄), 80–120°C | This compound | Not specified | |

| Toluene-4-sulfonic acid (p-TsOH) | KMnO₄ | Reflux in acetone | This compound | Not specified | rsc.org |

Nitration Followed by Reduction and Sulfonation (for derivatives)

This synthetic strategy involves a sequence of reactions that can be employed to prepare substituted sulfobenzoic acids, including derivatives of this compound. The general principle involves introducing a nitro group, reducing it to an amino group, and then performing sulfonation, or altering the order of these steps.

One approach involves starting with a precursor that can be sulfonated and then nitrated, followed by reduction. For example, the sulfonation of toluene yields toluenesulfonic acids, which can then be nitrated. Subsequent oxidation of the methyl group to a carboxylic acid and reduction of the nitro group can lead to amino-sulfobenzoic acids google.com. Specifically, ortho-nitrotoluene can be sulfonated to yield 2-nitro-4-sulfotoluene. This intermediate can then undergo an oxidation-reduction reaction to produce 2-amino-4-sulfobenzoic acid google.com.

Another variation involves nitrating a sulfobenzoic acid derivative. For instance, 2-sulfobenzoic acid can be nitrated to form 4-nitro-2-sulfobenzoic acid, which can then be reduced to 2-amino-4-sulfobenzoic acid . Similarly, the nitration of 3-sulfobenzoic acid followed by hydrogenation yields 3-amino-5-sulfobenzoic acid prepchem.com. These examples highlight the versatility of combining these transformations to access various substituted sulfobenzoic acids, where the sulfonic acid group can be directed to the para position through careful selection of starting materials and reaction sequences. While not a direct route to unsubstituted 4-SBA, this strategy is crucial for synthesizing its functionalized analogs.

Table 2.1.3: Illustrative Pathways for Substituted Sulfobenzoic Acids

| Starting Material | Sequence of Reactions | Intermediate(s) | Product | Reference |

| Ortho-nitrotoluene | 1. Sulfonation2. Oxidation/Reduction | 2-nitro-4-sulfotoluene | 2-amino-4-sulfobenzoic acid | google.com |

| 2-Sulfobenzoic acid | 1. Nitration2. Reduction | 4-nitro-2-sulfobenzoic acid | 2-amino-4-sulfobenzoic acid | |

| 3-Sulfobenzoic acid | 1. Nitration2. Hydrogenation (Reduction) | 3-nitro-5-sulfobenzoic acid | 3-amino-5-sulfobenzoic acid | prepchem.com |

| 2-(Substituted)-toluene | 1. Sulfonation2. Oxidation of methyl group | 2-(Substituted)-4-toluenesulfonic acid | 2-(Substituted)-4-sulfobenzoic acid | google.com |

Compound List

this compound

Benzoic acid

Sulfur trioxide

Oleum

Chlorosulfonic acid

3-Sulfobenzoic acid

3-Chlorosulfonylbenzoic acid

4-Methylbenzenesulfonic acid (p-toluenesulfonic acid)

Toluene

Potassium permanganate (KMnO₄)

Ortho-nitrotoluene

2-Nitro-4-sulfotoluene

2-Amino-4-sulfobenzoic acid

2-Sulfobenzoic acid

4-Nitro-2-sulfobenzoic acid

3-Sulfobenzoic acid

3-Nitro-5-sulfobenzoic acid

Hydrogen (H₂)

Palladium (Pd)

Platinum (Pt)

Thionyl chloride (SOCl₂)

Sulfamic acid

Potassium hydroxide (B78521) (KOH)

Sodium hydroxide (NaOH)

Sodium sulfite (B76179)

Hydrochloric acid (HCl)

Nitric acid (HNO₃)

Sulfuric acid (H₂SO₄)

4-Nitro-2-sulfobenzoic acid

2-Chloro-4-sulfobenzoic acid

2-Bromo-4-sulfobenzoic acid

4-Toluenesulfonic acid

Advanced Synthetic Strategies and Green Chemistry Approaches

Solvent-Free Reaction Conditions

While the direct synthesis of this compound under strictly solvent-free conditions is not extensively detailed in the provided literature, the general sulfonation of benzoic acid typically employs concentrated sulfuric acid or oleum as the reaction medium iau.irresearchgate.netacademie-sciences.fr. Mechanochemical approaches, which involve grinding solid reactants, represent a true solvent-free methodology for the sulfonation of aromatic compounds google.com. Although specific examples for 4-SBA are not detailed, these techniques offer an environmentally benign pathway by eliminating the need for liquid solvents.

Catalytic Synthesis of 4-SBA and its Derivatives

The synthesis of this compound often involves catalytic processes. The direct sulfonation of benzoic acid using sulfuric acid can be considered a catalytic reaction, as sulfuric acid acts as both a reactant and a catalyst to generate the active electrophilic species, sulfur trioxide (SO₃) iau.irresearchgate.net.

Catalytic routes are also employed for the synthesis of 4-SBA derivatives. For instance, the oxidation of 2-(substituted)-4-toluenesulfonic acids to the corresponding 2-(substituted)-4-sulfobenzoic acids can be achieved using oxidants like sodium hypochlorite (B82951), often without the need for metal catalysts tifr.res.in. Multi-step syntheses, such as that for 2-amino-4-sulfobenzoic acid, involve an initial sulfonation step followed by catalytic transformations like auto-oxidation-reduction reactions under alkaline conditions ma.edu. Friedel-Crafts catalysts have also been utilized in the synthesis of related compounds like ortho-sulfobenzoic acid anhydride (B1165640) slideshare.netresearchgate.net.

Purification and Characterization Techniques in 4-SBA Synthesis

Following synthesis, rigorous purification and characterization are essential to ensure the quality and identity of this compound.

Recrystallization Techniques

Purification of this compound typically relies on its solubility properties, primarily its solubility in water. Similar to benzoic acid, which is recrystallized from hot water due to its increased solubility at higher temperatures chemicalbook.comresearchgate.net, this compound can likely be purified by crystallization from aqueous solutions. The process may involve dissolving the crude product in a minimum amount of hot water, followed by slow cooling to induce crystallization. For its salts, such as the monopotassium salt, precipitation from aqueous solutions by adding a water-miscible organic solvent in which the salt has low solubility (e.g., acetone) is also a viable purification strategy nih.gov.

Chromatographic Purification Methods (e.g., avoiding column chromatography)

In line with the directive to avoid column chromatography, purification of this compound would typically involve methods such as selective precipitation, crystallization, and washing. Given its polar nature and solubility in water, impurities that are less polar or less soluble in water can be removed by washing the solid product with appropriate solvents. The isolation of products without the need for column chromatography has been noted in reactions where this compound acts as a catalyst, suggesting that simple filtration or precipitation can yield pure products in certain contexts iau.ir.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of synthesized this compound.

Mass Spectrometry (MS):

Liquid Chromatography-Mass Spectrometry (LC-MS) typically reveals a pseudomolecular ion [M-H]⁻ at m/z 201.99 massbank.jp. Fragmentation analysis of the para-isomer has identified characteristic ions corresponding to the loss of CO₂ (m/z 157) and SO₂ (m/z 137) nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) data indicates a top peak at m/z 121 massbank.euchemicalbook.comnih.govebay.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR data are primarily available for the monopotassium salt of this compound nih.govchemsavers.comdonachemicals.com.pl. For the monopotassium salt in DMSO-d₆, ¹H NMR spectra show characteristic signals, with specific chemical shifts and integration values reported chemsavers.com.

Infrared (IR) Spectroscopy:

Infrared spectroscopy provides characteristic absorption bands for the functional groups present in this compound. Typical absorptions include a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹, a C=O stretching vibration near 1700 cm⁻¹, and strong S=O stretching vibrations characteristic of the sulfonic acid group in the regions of 1150-1250 cm⁻¹ and 1040-1080 cm⁻¹ donachemicals.com.pl. The IR spectrum is generally reported to conform to the structure for the potassium salt nih.gov.

Catalytic Applications of 4 Sulfobenzoic Acid

4-SBA as a Brønsted Acid Catalyst

The sulfonic acid moiety (-SO₃H) of 4-sulfobenzoic acid makes it a potent proton donor, enabling its use as a Brønsted acid catalyst. This catalytic activity is particularly well-documented in the context of multicomponent reactions like the Biginelli reaction.

Biginelli Reaction for 3,4-dihydropyrimidin-2-(1H)-ones Synthesis

The Biginelli reaction is a classic three-component condensation involving an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793), which yields 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs) iau.iriau.iriau.ir. This compound has been identified as an effective catalyst for this synthesis, promoting the reaction under solvent-free conditions with notable efficiency, characterized by high product yields and reduced reaction times iau.iriau.ir.

Studies have investigated the optimal conditions for the 4-SBA catalyzed Biginelli reaction. For the condensation of benzaldehyde (B42025), ethyl acetoacetate, and urea, the optimal catalyst loading was determined to be 15 mol% of this compound iau.ir. Under these conditions, a yield of 94% was achieved in 9 minutes at 80°C. Further optimization by increasing the temperature to 100°C with 15 mol% of the catalyst resulted in a yield of 95% within 8 minutes iau.ir. In contrast, the reaction proceeded with a lower yield of 59% when no catalyst was used, and over a much longer period iau.ir.

Table 1: Optimization of 4-SBA Catalyzed Biginelli Reaction

| Entry | Aldehyde | β-Keto Ester | Urea/Thiourea | Catalyst Loading (%) | Temperature (°C) | Yield (%) | Time (min) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 0 | Room Temp. | 59 | 120 |

| 2 | Benzaldehyde | Ethyl acetoacetate | Urea | 10 | 60 | 71 | 30 |

| 3 | Benzaldehyde | Ethyl acetoacetate | Urea | 15 | 80 | 94 | 9 |

| 4 | Benzaldehyde | Ethyl acetoacetate | Urea | 15 | 100 | 95 | 8 |

Data adapted from iau.ir.

The catalytic mechanism of the Biginelli reaction involving this compound typically initiates with the protonation of the aldehyde carbonyl group by the Brønsted acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by urea or thiourea iau.ir. The subsequent steps involve a series of condensation and cyclization reactions, all facilitated by the acidic environment provided by 4-SBA, leading to the formation of the desired DHPM product iau.ir.

Role in Other Organic Transformations (General Acid Catalysis)

While the Biginelli reaction represents a prominent application of this compound as a Brønsted acid catalyst, its inherent strong acidity suggests its potential utility in a broader range of organic reactions that benefit from general acid catalysis. These could include esterification, acetal (B89532) formation, and other transformations where protonation serves as a key activation step. However, detailed research specifically documenting its extensive use across a wide spectrum of general acid-catalyzed reactions beyond the Biginelli condensation is less prevalent in the reviewed literature.

4-SBA in Metal-Organic Framework (MOF) Synthesis and Catalysis

This compound plays a significant role as an organic linker or modulator in the synthesis of Metal-Organic Frameworks (MOFs). Its dual functionality, comprising both carboxylate and sulfonate groups, allows it to effectively coordinate with metal ions, leading to the formation of diverse and often porous framework structures.

Ligand Integration in MOF Structures

The integration of this compound into MOF architectures influences their structural characteristics and catalytic capabilities.

Functionalized MOFs for Sensing and Imaging: this compound has been employed as a co-ligand in conjunction with other organic molecules, such as anthracene-based ligands, for the synthesis of zinc and cadmium MOFs rsc.org. These resultant MOFs exhibit fluorescent properties and have been explored for applications in live-cell imaging and the sensing of specific analytes like herbicides and nitroaromatic compounds rsc.org.

Coordination Polymers: The compound has also been utilized in the construction of alkali metal–cadmium coordination polymers. In these structures, this compound acts as a sulfonate-carboxylate ligand, facilitating the formation of layered architectures acs.org.

Enhanced Catalysis in Modified UiO-66: Research indicates that partial substitution of the primary linkers in UiO-66, such as terephthalic acid, with sulfonate-containing linkers like this compound can significantly enhance the MOF's catalytic performance. For instance, when 50% of the linkers were replaced by a sulfonate-containing moiety, the modified UiO-66 demonstrated superior isomerization activity compared to the unmodified UiO-66, as observed in the conversion of glucose to fructose (B13574) researchgate.net.

Sulfonic Acid Functionalized UiO-66 for Glucose Conversion

Metal-Organic Frameworks (MOFs) based on the UiO-66 structure, particularly those functionalized with sulfonic acid groups, have emerged as promising heterogeneous catalysts for the conversion of biomass-derived sugars, such as glucose. The incorporation of sulfonic acid groups, often derived from sulfonated linkers like 2-monosulfo-benzene-1,4-dicarboxylate (MSBDC), introduces Brønsted acid sites to the framework nih.gov. These sites work synergistically with the Lewis acid sites provided by the Zr clusters in UiO-66, creating a bifunctional catalyst capable of catalyzing complex transformations like glucose isomerization and dehydration nih.govcsic.esias.ac.inresearchgate.net.

Impact on Glucose Isomerization and Product Yields

The presence of sulfonic acid groups on UiO-66 significantly impacts its performance in glucose conversion. For instance, UiO-66 functionalized with sulfonic acid groups (UiO-66-SO3H) has demonstrated enhanced catalytic activity for the conversion of glucose to fructose and 5-hydroxymethylfurfural (B1680220) (HMF) csic.esresearchgate.net. In one study, UiO-66-SO3H-20 exhibited 31% glucose conversion with a combined product selectivity of HMF and fructose reaching 90% at 140°C in water csic.es. This performance was comparable to benchmark catalysts like Sn-beta zeolite for glucose-fructose isomerization csic.es. Another study reported that UiO-66-MSBDC(20) achieved a similar product selectivity of approximately 90% for the conversion of glucose into fructose and HMF nih.gov. These functionalized MOFs offer a viable solution for the bottleneck of glucose isomerization in biomass utilization nih.gov. The introduction of sulfonic acid groups can also enhance the catalytic activity in other reactions, such as the acetalization of benzaldehyde with ethanol, where UiO-66-SO3H afforded a 98% yield csic.es.

Table 1: Performance of Sulfonic Acid-Functionalized UiO-66 in Glucose Conversion

| Catalyst | Glucose Conversion (%) | Fructose Yield (%) | HMF Yield (%) | Temperature (°C) | Reaction Time (h) | Reference |

| UiO-66-SO3H-20 | 31 | Not specified | Not specified | 140 | 3 | csic.es |

| UiO-66-MSBDC(20) | Not specified | Not specified | ~90 (combined) | 140 | 3 | nih.gov |

| UiO-66-SO3H-Cl | 74 | Not specified | 74 | 166 | 3 | ias.ac.in |

| UiO-66-SO3H | 22 | 22 | 22 | 140 | 3 | researchgate.net |

Influence on Micropore Volume and Surface Area

The functionalization of UiO-66 with sulfonic acid groups, while enhancing catalytic activity, can also influence its textural properties, such as BET surface area and pore volume. For instance, sulfonic-containing UiO-66(Zr) materials synthesized with varying amounts of sulfonic groups showed a decrease in BET surface area and total pore volume compared to pristine UiO-66(Zr) acs.org. For example, the (20)SO3H-UiO-66 material had a BET surface area of 703 m2/g and a total pore volume of 0.37 cm3/g, which were lower than the pristine UiO-66(Zr) (1179 m2/g surface area, 0.56 cm3/g pore volume) acs.orgacs.org. This reduction is attributed to the partial occupation of pore space by the sulfonic acid groups acs.org. Despite this reduction, the sulfonic acid-functionalized materials still retain significant porosity, with pore widths centered around 10 Å acs.org. The presence of defects, which can be engineered by using modulators like this compound, can also lead to increased pore volume and improved access to catalytic sites ugent.be.

Table 2: Textural Properties of UiO-66 and Sulfonic Acid-Functionalized Variants

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Reference |

| Pristine UiO-66 | 1179 | 0.56 | acs.org |

| (20)SO3H-UiO-66 | 703 | 0.37 | acs.org |

| UiO-66-(SH)2 | 454.46 | 0.36 | bham.ac.uk |

Catalytic Role of 4-SBA Derivatives

Derivatives of this compound can also play significant roles in catalysis, particularly in metal-mediated processes and chiral transformations.

Metal-Mediated Aminocatalysis

Sulfonic acid derivatives of chiral diamines, synthesized using 2-sulfobenzoic acid (an isomer of 4-SBA), have been employed in metal-mediated aminocatalysis beilstein-journals.orgnih.govbeilstein-journals.org. These catalysts, often in the form of alkali-metal salts, can form imine complexes with enones. These imine complexes are then activated by Lewis acid interactions, facilitating nucleophilic attack by substrates like 4-hydroxycoumarin (B602359) beilstein-journals.orgnih.gov. This approach provides an effective alternative to conventional primary aminocatalysis, which often requires strong acid additives beilstein-journals.orgnih.gov. The combination of an amino group and a sulfonic acid group within the same molecule allows for chelation with cations, contributing to the catalytic activity beilstein-journals.org.

Chiral Catalysts Based on 2-Sulfobenzoic Acid Derivatives (analogous insights)

While direct applications of this compound derivatives in chiral catalysis are less detailed in the provided search results, analogous insights can be drawn from studies involving 2-sulfobenzoic acid derivatives. As mentioned above, amides derived from chiral 1,2-diamines and 2-sulfobenzoic acid have been successfully developed as chiral catalysts for enantioselective Michael additions beilstein-journals.orgnih.gov. These catalysts, when converted to their alkali-metal salts, can form imine complexes with enones, which are subsequently activated by Lewis acid interactions. This activation facilitates the nucleophilic attack by substrates such as 4-hydroxycoumarin, leading to the formation of products with high enantiomeric excess (ee), up to 83% beilstein-journals.org. These findings highlight the potential of sulfonated benzoic acid derivatives in constructing sophisticated chiral catalytic systems, where the sulfonic acid moiety can play a role in substrate activation or catalyst stabilization through metal coordination or hydrogen bonding.

Compound Name List:

this compound (4-SBA)

2-Sulfobenzoic acid

UiO-66

UiO-66-SO3H

UiO-66-SO3H-Cl

UiO-66-MSBDC(10)

UiO-66-MSBDC(20)

2-monosulfo-benzene-1,4-dicarboxylate (MSBDC)

Sn-beta zeolite

Benzaldehyde

Ethanol

Fructose

5-Hydroxymethylfurfural (HMF)

Chiral 1,2-diamines

4-hydroxycoumarin

Enones

Cyclohexenone

Benzamide

Acetamide

Urea

1-amidoalkyl-2-naphthols

3,4-disubstituted isoxazol-5(4H)-ones

5-Ethoxymethylfurfural (EMF)

Catalyst Recovery and Reusability Studies

The reusability of a catalyst is a critical factor in its economic viability and environmental sustainability. For solid acid catalysts, particularly those incorporating sulfonic acid functionalities, effective recovery and reuse strategies are paramount. While specific detailed studies on the recovery and reusability of this compound as a catalyst are not extensively detailed in the provided literature snippets, research on related sulfonated organic materials, inorganic-organic hybrid catalysts, and organic sulfonic acids demonstrates significant advancements in this area. These studies highlight the general principles and achieved performance metrics for catalysts bearing sulfonic acid groups, which are highly relevant to the potential catalytic applications and recovery strategies for compounds like this compound.

General Recovery and Reusability Principles: Heterogeneous catalysts, including those functionalized with sulfonic acid groups, offer inherent advantages in separation from reaction mixtures compared to homogeneous counterparts. Common recovery methods reported in the literature include:

Filtration: This is a widely employed technique for separating solid catalysts from liquid reaction products beilstein-journals.orgresearchgate.netacademie-sciences.fracs.orgcsic.esacademie-sciences.fr. The recovered solid is then typically washed and dried for subsequent use.

Magnetic Separation: For catalysts immobilized on magnetic nanoparticles (e.g., Fe3O4@C), an external magnetic field facilitates rapid and efficient separation from the reaction medium researchgate.netacademie-sciences.frmdpi.com.

Chromatographic Methods: Specialized separation techniques, such as using silica (B1680970) gel columns followed by washing and drying, have also been described for complex catalyst systems like Oligocat mdpi.comnih.gov.

The reusability of these sulfonated catalysts is often evaluated over multiple reaction cycles, assessing both the retention of catalytic activity (e.g., yield or conversion rate) and the structural integrity of the catalyst.

Performance of Related Sulfonated Catalysts: Studies involving materials with sulfonic acid functionalities have reported excellent reusability profiles. For instance, sulfonated carbon materials derived from biomass have been reused for up to 4 to 5 catalytic cycles, with maintained or recoverable activity, sometimes requiring re-sulfonation nih.gov. Similarly, sulfonic acid-functionalized magnetic nanoparticles have demonstrated reusability for up to 8 times without significant loss in catalytic activity researchgate.net. Organic sulfonic acids and their derivatives, such as 2-Hydroxy-5-sulfobenzoic acid, have been recovered and reused successfully for up to four runs, yielding products in reasonable percentages, with one study reporting 75% yield in the fourth run researchgate.netthaiscience.info. Other examples include TiO2-Pr-SO3H, which showed no loss of activity after 15 runs mdpi.com, and Oligocat systems (based on sulfonated oligomers like poly(2,4-dihydroxy-5-sulfobenzoic acid)), which maintained high conversion rates (>96.5 wt%) after three reaction cycles with excellent recovery rates mdpi.comnih.gov. These findings underscore the robustness and recyclability potential of sulfonic acid-based catalytic systems.

Data Table: Reusability of Sulfonic Acid-Functionalized Catalysts

| Catalyst System/Description | Primary Catalytic Role/Application Area | Recovery Method | Reusability Performance | Key Observation |

| Sulfonated Carbon Materials (Biomass-derived) | Biodiesel Production (Esterification) | Filtration, washing, drying | Up to 4-5 cycles | Activity maintained, sometimes after re-sulfonation |

| Sulfonated Organic/Silica/Carbon Materials | Various Chemical Processes | Filtration, washing, drying | 4 runs | Good yields (40-92%) |

| Biomass Carbon Sulfoacid | Fine Organic Synthesis (Transesterification) | Filtration, washing | 5 cycles | Unchanged activity |

| Sulfonic acid-functionalized Fe3O4@C nanoparticles | Acetalization | Magnetic separation | 8 times | No significant decrease in activity |

| Oligocat (Sulfonated Oligomers, e.g., poly(2,4-dihydroxy-5-sulfobenzoic acid)) | Biodiesel Production (Transesterification) | Silica gel column chromatography, washing, drying | 3 cycles | >96.5 wt% conversion, excellent recovery |

| Nanorod vanadatesulfuric acid (VSA NRs) | Hexahydroacridine-1,8-dione synthesis | Filtration | Several times | No significant decrease in activity |

| 2-Hydroxy-5-sulfobenzoic acid | Amidoalkyl-2-naphthols synthesis | Filtration | Up to 4 runs | Reasonable yields (e.g., 75% in 4th run) |

| TiO2-Pr-SO3H | N-tert-butoxycarbonylation of amines | Filtration | 15 runs | No loss of activity |

The consistent performance and effective recovery demonstrated by these related sulfonated catalysts suggest that this compound, if employed in similar catalytic contexts, would likely exhibit comparable reusability characteristics, benefiting from the inherent stability and recyclability associated with the sulfonic acid functional group.

Interactions and Reaction Mechanisms Involving 4 Sulfobenzoic Acid

Gas-Phase Reactions and Ion Chemistry

The study of gas-phase ion chemistry provides fundamental insights into the intrinsic reactivity of molecules, free from solvent effects. For 4-sulfobenzoic acid, mass spectrometry techniques have been instrumental in elucidating the behavior of its corresponding anions under specific energetic conditions.

In the gas phase, anions of this compound, when subjected to sufficient energy through methods like collision-induced dissociation (CID), can undergo decarboxylation. doi.org This process involves the elimination of a neutral carbon dioxide (CO₂) molecule from the carboxylate group of the anion. The reaction is a key fragmentation pathway that helps in the structural analysis and characterization of the molecule in mass spectrometry experiments. doi.orgnist.gov This gas-phase reaction is a unimolecular dissociation where the internal energy of the ion is increased upon collision with a neutral gas, leading to the cleavage of the C-C bond between the phenyl ring and the carboxyl group.

The carbanions generated from the decarboxylation of sulfobenzoate isomers can be further studied through ion-molecule reactions. researchgate.net Specifically, reacting these decarboxylated anions with carbon dioxide in a collision cell can provide structural information. researchgate.net The addition of CO₂ to the anion is a reaction that can be used to distinguish between different isomeric structures, as the reactivity and products of this addition can vary depending on the structure of the carbanion. researchgate.net

The gas-phase reactivity of the anions of this compound differs from that of its 2- and 3-isomers. These differences can be exploited to distinguish them using mass spectrometry. The position of the sulfo-group on the benzoic acid ring influences the stability of the parent anion and its fragmentation products, including the carbanion formed after decarboxylation. Consequently, the energy required for decarboxylation and the subsequent reactivity of the resulting carbanion with molecules like carbon dioxide can be unique for each isomer. researchgate.net This allows for an auxiliary method to evaluate and differentiate the isomeric structures in the gas phase. researchgate.net

| Isomer | Primary Gas-Phase Reaction | Distinguishing Feature |

|---|---|---|

| 2-Sulfobenzoic acid | Decarboxylation | The specific energy required for decarboxylation and the subsequent reactivity of the resulting anion with CO₂ differ for each isomer, allowing for their differentiation. researchgate.net |

| 3-Sulfobenzoic acid | Decarboxylation | |

| This compound | Decarboxylation |

Proton transfer is a fundamental process in all acid-base reactions. masterorganicchemistry.com In the gas phase, proton transfer reactions involving sulfobenzoic acid anions can occur, where a proton is moved from one site to another. utah.edu The mechanism of this transfer can be complex, potentially involving a "proton shuttle" where a neutral molecule present in the system facilitates the transport of the proton. masterorganicchemistry.com The efficiency and pathway of proton transfer depend on the collision energy and the geometry of the interacting species. utah.edu In solvated clusters, proton transfer can occur via a "vehicle" mechanism, where a solvated proton is directly transported, or a "Grotthuss" mechanism, where a proton is relayed along a hydrogen-bonded network. nih.gov

Reactions with Other Chemical Species

As its name suggests, this compound possesses two acidic functional groups: a carboxylic acid group and a sulfonic acid group. nih.gov It readily participates in acid-base reactions with bases to form salts. A common example is the neutralization reaction with an alkali metal hydroxide (B78521), such as potassium hydroxide (KOH). In this reaction, the acid is dissolved in a suitable solvent like water, and the base is added to neutralize it. researchgate.net This reaction results in the formation of the corresponding potassium salt of this compound. The salt can often be precipitated from the solution by adding an organic solvent in which the salt has low solubility. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Potassium hydroxide (KOH) | Potassium 4-sulfobenzoate (B1237197) + Water | Acid-Base Neutralization researchgate.net |

Esterification Reactions

This compound can undergo esterification at its carboxylic acid group with various alcohols, a reaction typically catalyzed by a strong acid. The most common method employed is the Fischer-Speier esterification, an acid-catalyzed nucleophilic acyl substitution. byjus.comchemguide.co.uk This equilibrium process involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.ukoperachem.com An alcohol molecule then acts as a nucleophile, attacking the activated carbonyl carbon. operachem.com Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the corresponding ester. operachem.com

To favor the formation of the ester product, the equilibrium of the reaction is often shifted to the right. This can be achieved by using a large excess of the alcohol, which also often serves as the solvent, or by removing water from the reaction mixture as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comtcu.edu

A typical laboratory procedure for the esterification of a benzoic acid derivative involves dissolving the acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) and adding a catalytic amount of concentrated sulfuric acid. The mixture is then heated under reflux for a specific period. masterorganicchemistry.comresearchgate.net For instance, the esterification of benzoic acid with methanol is often carried out by refluxing the mixture with sulfuric acid. researchgate.net Similarly, substituted benzoic acids have been successfully esterified with various alcohols under microwave irradiation in a sealed vessel, a method that can accelerate the reaction. mdpi.com The use of solid acid catalysts, such as titanium zirconium solid acids, has also been reported for the synthesis of methyl benzoates from various benzoic acids and methanol. cerritos.edu

Table 1: Examples of Esterification of Benzoic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Key Conditions | Product |

| Benzoic Acid | Methanol | H₂SO₄ | Reflux | Methyl benzoate (B1203000) researchgate.net |

| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | H₂SO₄ | Microwave, sealed vessel, 130°C | Ethyl 4-fluoro-3-nitrobenzoate mdpi.com |

| p-Methylbenzoic Acid | Methanol | Titanium zirconium solid acid | Reflux, 120°C | Methyl p-methylbenzoate cerritos.edu |

| Lauric Acid | Ethanol | HCl (from acetyl chloride) | Reflux | Ethyl laurate ycdehongchem.com |

Nucleophilic Substitution Reactions of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) of this compound can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is particularly pronounced when the aromatic ring is substituted with strong electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex formed during the reaction. While the hydroxyl group is generally a poor leaving group in SₙAr, the sulfonate group can be displaced by strong nucleophiles.

Research has demonstrated that the sulfonic acid functionalization of sufficiently electron-deficient benzene (B151609) sulfonic acids can undergo ipso-nucleophilic substitution with various active methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds. This reaction proceeds under mild conditions without the need for transition-metal catalysts. Although this has been demonstrated on 2,4-dinitrobenzene sulfonic acid, the principle suggests that with appropriate activation, the sulfonic acid group of this compound derivatives could be a target for nucleophilic attack.

Furthermore, gas-phase studies have investigated nucleophilic substitution reactions involving esters of this compound. These studies provide insights into the intrinsic reactivity of these molecules and the factors influencing covalent bond formation, such as the nature of the leaving group and the nucleophilic site.

Coupling Reactions (e.g., Suzuki-Miyaura coupling for derivatives)

Derivatives of this compound, particularly halogenated analogues, are valuable substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. rsc.org For instance, 4-bromobenzoic acid, a derivative of this compound where the sulfonic acid group is replaced by a bromine atom, is widely used in Suzuki-Miyaura reactions to synthesize biphenyl (B1667301) derivatives. researchgate.netasianpubs.org

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species (e.g., a boronic acid) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. rsc.org

The synthesis of various biphenyl carboxylic acids has been achieved through the Suzuki-Miyaura coupling of 4-bromobenzoic acid with different arylboronic acids. researchgate.netasianpubs.org These reactions are often carried out in aqueous or mixed aqueous-organic solvent systems, which aligns with the principles of green chemistry. The resulting biphenyl compounds containing a carboxylic acid group are important intermediates in the synthesis of pharmaceuticals and other functional materials. researchgate.netmasterorganicchemistry.com

Table 2: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid with Phenylboronic Acid

| Reactants | Catalyst | Base | Solvent | Product |

| 4-Bromobenzoic acid, Phenylboronic acid | Supramolecular inclusion complex catalyst (Ad-L-PdCl₂⊂dmβ-CD) | Na₂CO₃ | H₂O-CH₃OH | 4-Biphenylcarboxylic acid researchgate.net |

| 4-Bromobenzoic acid, Phenylboronic acid | PMOs with a carbapalladacycle complex | Not specified | Not specified | 4-Biphenylcarboxylic acid asianpubs.org |

Oxidation and Reduction Processes

The chemical behavior of this compound and its derivatives is also characterized by oxidation and reduction reactions involving its functional groups or substituents on the aromatic ring.

Oxidation: The synthesis of substituted 4-sulfobenzoic acids can be achieved through the oxidation of the corresponding 2-(substituted)-4-toluenesulfonic acids. A notable method involves the use of sodium hypochlorite (B82951) as the oxidizing agent. This process can be carried out in a single aqueous phase without the need for a metal catalyst or a phase transfer catalyst, offering a more cost-effective and environmentally friendly route. For example, 2-nitro-4-toluenesulfonic acid can be oxidized to 2-nitro-4-sulfobenzoic acid in high yield. researchgate.net

Reduction: The nitro group in nitro-substituted 4-sulfobenzoic acids can be reduced to an amino group. For instance, a method for preparing 2-amino-4-sulfobenzoic acid involves an auto-oxidation-reduction reaction of 2-nitro-4-sulfobenzoic acid at elevated temperatures. Another approach describes the reduction of 4-nitro-2-sulfobenzoic acid to 4-amino-2-sulfobenzoic acid. These reduction processes are crucial for the synthesis of various amino-substituted sulfonic acids which are important intermediates in the chemical industry.

Coordination Chemistry and Complex Formation

This compound is a versatile ligand in coordination chemistry due to the presence of two distinct functional groups: a carboxylic acid and a sulfonic acid group. These groups can coordinate to metal ions in various modes, leading to the formation of a wide array of coordination complexes and polymers with interesting structural features and properties.

Coordination with Metal Ions (e.g., Copper(II), Silver)

This compound and its derivatives can coordinate with a variety of metal ions, with the coordination mode often depending on the reaction conditions, such as pH, and the nature of the metal ion.

Copper(II) Complexes: Several studies have investigated the coordination of this compound with copper(II) ions. In one study, the reaction of copper(II) carbonate with potassium this compound yielded two crystalline products. In tetraaqaubis(4-carboxybenzenesulfonato)copper(II) dihydrate, the copper ion is coordinated to four water molecules in a square plane, with two sulfonate oxygen atoms occupying the apical positions of a Jahn-Teller-distorted octahedron. The carboxylic acid group remains protonated and is not involved in coordination. In another isomer, hexaaquacopper(II) 4-carboxybenzenesulfonate, the copper ion is coordinated to six water molecules, forming a Jahn-Teller-distorted octahedral complex, with the 4-sulfobenzoate anions acting as counter-ions. masterorganicchemistry.comnih.gov A derivative, 2-amino-4-sulfobenzoic acid, has also been shown to form coordination polymers with copper(II), where the coordination involves the sulfonate and/or carboxylate groups. chemicalbook.com

Silver(I) Complexes: The reaction of silver nitrate (B79036) with potassium this compound has been shown to produce mixed silver/potassium this compound salts. In these structures, the coordination environments of the metal ions are primarily composed of sulfonate oxygen atoms, with some involvement of the carboxylate oxygen atoms. The cations and anions in these complexes segregate into distinct alternating layers.

Table 3: Coordination of this compound with Metal Ions

| Metal Ion | Complex Formula | Coordination Environment of Metal Ion | Role of 4-Sulfobenzoate |

| Copper(II) | [Cu(O₃SC₆H₄CO₂H)₂(H₂O)₄]·2H₂O | Jahn-Teller-distorted octahedron; coordinated to four water molecules and two sulfonate oxygen atoms. | Ligand masterorganicchemistry.comnih.gov |

| Copper(II) | Cu(H₂O)₆₂ | Jahn-Teller-distorted octahedron; coordinated to six water molecules. | Counter-ion masterorganicchemistry.comnih.gov |

| Silver(I)/Potassium(I) | Ag₀.₆₉K₀.₃₁ | Primarily coordinated to sulfonate oxygen atoms, with some participation from carboxylate oxygen atoms. | Ligand and counter-ion |

Formation of Coordination Polymers

The ability of this compound to act as a bridging ligand, connecting multiple metal centers, makes it a suitable building block for the construction of coordination polymers. These are extended structures with repeating coordination entities, which can have one-, two-, or three-dimensional networks.

In the case of the copper(II) complexes with 2-amino-4-sulfobenzoic acid, a one-dimensional coordination polymer, catena-poly[[diaquacopper(II)]-μ-3-amino-4-carboxylatobenzene-1-sulfonato-κ²O⁴:O⁴'], was formed. In this polymer, the copper(II) ions are bridged by the 2-amino-4-sulfobenzoate ligands, creating a polymeric chain. These chains are further extended into a three-dimensional supramolecular network through interchain hydrogen bonds. chemicalbook.com

The formation of coordination polymers is not limited to this compound itself. Similar benzoic acid derivatives with different functional groups, such as 4-hydroxybenzoic acid, have also been shown to form coordination polymers with various metal ions, including Li⁺, Mg²⁺, and Cu²⁺, where the metal centers are bridged by the anions of the acid. The structural diversity of these polymers is often influenced by the choice of metal ion, the solvent system used, and the presence of auxiliary ligands.

Crystal Structure Analysis of Metal-4-Sulfobenzoate Complexes

The dual functionality of this compound, possessing both a carboxylate and a sulfonate group, allows it to act as a versatile ligand in the formation of metal-organic complexes. X-ray crystallography has been an indispensable tool for elucidating the intricate three-dimensional architectures of these compounds. The analysis of their crystal structures reveals diverse coordination modes, resulting in structures ranging from discrete molecular clusters to extended multi-dimensional polymers. The specific coordination behavior is influenced by the metal ion, the presence of other ligands, and the reaction conditions.

The structural analysis was performed using a Bruker SMART APEX CCD detector with graphite-monochromatized Mo-Kα radiation. mdpi.com The structure was solved by the Patterson method and refined by the full-matrix least-squares method on F². mdpi.com

Interactive Data Table: Selected Bond Lengths and Angles for [Ni₃(dpa)₄(4-sb)(H₂O)]·3H₂O

| Atoms | Bond Length (Å) | Atoms | Bond Angle (°) |

| Ni(1)-Ni(2) | 2.4277(5) | N(1)-Ni(1)-N(2) | 91.56(8) |

| Ni(2)-Ni(3) | 2.4102(5) | N(3)-Ni(1)-N(4) | 91.49(8) |

| Ni(1)-O(1W) | 2.155(2) | O(1W)-Ni(1)-N(1) | 92.01(8) |

| Ni(3)-O(1) | 2.146(2) | O(1)-Ni(3)-N(13) | 91.45(8) |

| Ni(1)-N(1) | 2.100(2) | N(5)-Ni(2)-N(7) | 95.21(8) |

| Ni(2)-N(5) | 1.899(2) | N(9)-Ni(2)-N(11) | 95.20(8) |

| Ni(3)-N(13) | 2.083(2) | N(13)-Ni(3)-N(14) | 91.70(8) |

| S(1)-O(1) | 1.481(2) | N(15)-Ni(3)-N(16) | 91.54(8) |

| S(1)-O(2) | 1.459(2) | Ni(1)-Ni(2)-Ni(3) | 175.76(2) |

| Data sourced from Crystals 2011, 1(3), 120-127. mdpi.com |

In the realm of lanthanide chemistry, 4-sulfobenzoate also demonstrates specific coordination patterns. For instance, in a neodymium complex, [Nd₁.₅(4-SB)(CB6)(NO₃)(H₂O)₆.₅]·4-SBH·4-SBH₁.₅·15H₂O, the 4-sulfobenzoate ligand is coordinated to the metal center exclusively through the chelating carboxylate group. acs.org This interaction contributes to the formation of a complex supramolecular assembly involving cucurbit researchgate.neturil (CB6) molecules. acs.org The sulfonate group in this particular structure does not directly coordinate to the neodymium ion but likely participates in the broader hydrogen-bonding network that stabilizes the crystal lattice. acs.org

The varied coordination possibilities of the 4-sulfobenzoate ligand, utilizing either the carboxylate group, the sulfonate group, or both, in bridging or terminal modes, make it a valuable component in the design of coordination polymers with tailored structural and functional properties. The resulting crystal structures are often complex, with hydrogen bonding playing a crucial role in defining the final extended network.

Applications of 4 Sulfobenzoic Acid in Materials Science and Engineering

Polymer Chemistry and Composite Materials

In the realm of polymer science, 4-sulfobenzoic acid is utilized for its ability to introduce specific functionalities into polymer chains and to facilitate the formation of composite materials with enhanced properties.

This compound and its salts have been employed as effective dopants for conducting polymers like polyaniline (PANI). The doping process is crucial for imparting electrical conductivity to these materials. When used as a dopant, the sulfonic acid group of this compound protonates the imine nitrogen atoms in the polyaniline backbone, leading to the formation of charge carriers (polarons and bipolarons) and a significant increase in electrical conductivity.

The introduction of this compound can also influence the morphology and final properties of the resulting polyaniline. For instance, the use of this compound monopotassium salt (KSBA) in the chemical synthesis of polyaniline has been shown to induce the formation of nanotubular structures, a departure from the microplate morphology observed in its absence. researchgate.net This morphological control is attributed to the role of KSBA in regulating the pH of the reaction and influencing the morphology of the oligoaniline intermediates, which act as templates for the final polymer structure. researchgate.net The resulting polyaniline nanotubes exhibit a higher electrical conductivity compared to the microplate form. researchgate.net

| Property | Polyaniline (without KSBA) | Polyaniline (with KSBA) | Reference |

| Morphology | Microplates | Nanotubes | researchgate.net |

| Electrical Conductivity | 3.1 x 10⁻² S cm⁻¹ | 4.8 x 10⁻¹ S cm⁻¹ | researchgate.net |

This table illustrates the effect of this compound monopotassium salt (KSBA) on the morphology and electrical conductivity of polyaniline.

This compound can function as an intercalating agent in the preparation of polymer nanocomposites, particularly those incorporating layered silicates like clays. Intercalation is the process of inserting molecules between the layers of a host material. In the context of polymer-clay nanocomposites, this process is a critical step towards achieving exfoliation, where the individual clay layers are completely separated and dispersed throughout the polymer matrix. researchgate.netmdpi.com

In poly(butylene terephthalate) (PBT)/clay nanocomposites, achieving a high degree of clay exfoliation is essential for maximizing the material's properties. researchgate.net While direct melt intercalation can lead to the formation of intercalated-exfoliated structures, the use of a suitable intercalating agent can further promote the separation of the clay layers. researchgate.net The bifunctional nature of this compound, with its polar sulfonic acid and carboxylic acid groups, can facilitate its insertion into the hydrophilic galleries of the clay layers. This pre-intercalation step can increase the interlayer spacing of the clay, making it more accessible to the PBT polymer chains during in-situ polymerization or melt blending. This improved compatibility and accessibility can lead to a more effective exfoliation of the clay platelets within the PBT matrix.

The successful exfoliation and homogeneous dispersion of clay nanoparticles within a polymer matrix, facilitated by intercalating agents, can lead to significant improvements in the mechanical and thermal properties of the resulting nanocomposite. researchgate.netmdpi.com The large surface area of the exfoliated clay layers creates a strong interfacial interaction with the polymer matrix, which is crucial for effective load transfer and reinforcement. mdpi.comnih.gov This can result in enhanced tensile strength, modulus, and toughness. mdpi.comnih.gov

Furthermore, the presence of well-dispersed, high-aspect-ratio clay platelets can create a tortuous path for the diffusion of volatile decomposition products, thereby enhancing the thermal stability and flame retardancy of the polymer. mdpi.commdpi.com The addition of even small amounts of organoclay has been shown to improve the thermo-mechanical properties of PBT hybrid fibers. researchgate.net

| Property | Neat Polymer | Polymer/Clay Nanocomposite | Reference |

| Tensile Strength | Lower | Higher | mdpi.comnih.gov |

| Young's Modulus | Lower | Higher | mdpi.com |

| Thermal Stability | Lower | Higher | mdpi.commdpi.com |

| Heat Distortion Temperature | Lower | Higher | researchgate.net |

This table provides a general comparison of the mechanical and thermal properties of a neat polymer versus its corresponding well-exfoliated clay nanocomposite.

Intercalating Agent in Polymer Nanocomposites

Metal-Organic Frameworks (MOFs) and Porous Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands. wpi.eduespublisher.com The choice of the organic linker is critical in determining the structure, porosity, and functionality of the resulting MOF.

This compound, with its carboxylate and sulfonate groups, can act as a versatile linker or ligand in the synthesis of MOFs. wpi.edu The carboxylate group readily coordinates with metal centers to form the primary framework structure, while the sulfonate group can either coordinate to metal ions or remain as a functional group decorating the pores of the MOF. researchgate.netrsc.org The presence of the sulfonate group can impart specific properties to the MOF, such as increased hydrophilicity, ion-exchange capabilities, and catalytic activity. researchgate.net

The geometry of the this compound linker influences the topology and dimensionality of the resulting framework. researcher.life The synthesis of MOFs typically involves solvothermal or hydrothermal methods where the metal salt and the organic linker are reacted in a suitable solvent at elevated temperatures. espublisher.commdpi.com The specific reaction conditions, such as temperature, solvent, and pH, can be tuned to direct the formation of desired MOF structures. espublisher.com The resulting sulfonate-functionalized MOFs have potential applications in gas storage and separation, catalysis, and sensing. wpi.eduresearchgate.net

Development of Materials with Enhanced Proton Conductivity

This compound and its derivatives are instrumental in the development of advanced materials with enhanced proton conductivity, a critical property for technologies such as proton exchange membrane fuel cells (PEMFCs). The efficacy of these materials hinges on the presence of the sulfonic acid group (-SO₃H), which facilitates the transport of protons.

Researchers have focused on incorporating sulfonic acid groups into polymer matrices to create materials that function effectively, especially at high temperatures and under low-humidity conditions. Sulfonated aromatic polymers are a significant class of materials being investigated for this purpose due to their high chemical and mechanical stability. lidsen.com The sulfonic acid group, with a pKa of less than 1, readily releases and accepts protons, which is a more efficient process compared to materials functionalized with carboxylic (pKa = 3–4) or phosphonic groups (pKa = 2–3). mdpi.com

The introduction of sulfonic acid groups, such as through the use of this compound, into polymer structures like polybenzimidazole (PBI) has been shown to enhance proton conductivity. mdpi.comresearchgate.net The hydrophilic nature of the sulfonic acid group helps in the retention of water, which is crucial for proton transport. Even without water, the acid groups can form a hydrogen-bonding network that provides pathways for protons to move through the material. The comparison between benzoic acid and its sulfonated counterparts demonstrates that the presence of the sulfo group significantly improves the hydrophilic properties and, consequently, the material's hydration and conductivity. epa.gov

Strategies to enhance proton conductivity include increasing the acid doping level (ADL) within a polymer matrix. For instance, introducing a pyridobisimidazole unit into a polymer backbone allows for a higher uptake of acid, leading to significantly improved conductivity. mdpi.com Materials modified in this way have demonstrated high proton conductivity, meeting the demanding requirements for proton exchange membranes. mdpi.com

Table 1: Comparison of Acidity of Functional Groups for Proton Conductivity

| Functional Group | Typical pKa | Proton Donation/Reception Efficiency |

|---|---|---|

| Sulfonic Acid (-SO₃H) | < 1 | High |

| Phosphonic Acid (-PO₃H₂) | 2–3 | Moderate |

This table illustrates the relative acidity of different functional groups used to enhance proton conductivity in materials. The lower pKa of the sulfonic acid group indicates its higher acidity and greater ease of proton release.

Ion Migration Suppression in Advanced Materials

In the field of advanced materials, particularly in perovskite solar cells (PSCs), ion migration is a significant challenge that leads to device instability and degradation. This compound, specifically in its salt form, has been identified as a key agent in suppressing this detrimental phenomenon.

A notable strategy involves using this compound monopotassium salt (SAMS) as an additive in the perovskite precursor. sciengine.com This approach targets the grain boundaries (GBs) within the perovskite film, which are known channels for ion migration and sites for performance-limiting defects. The large-sized organic sulfonate anion from SAMS can be firmly anchored at these grain boundaries. This anchoring is achieved through strong coordination interactions between the oxygen atoms of the carboxylate (C=O) and sulfonate (S=O) groups and the undercoordinated lead ions (Pb²⁺) in the perovskite structure. sciengine.com

This "grain boundary anchoring" serves two primary functions:

Defect Passivation: The sulfonate and carboxylate groups passivate deep-level defects and halide vacancies, reducing charge carrier recombination and increasing the carrier lifetime. sciengine.com

Ion Migration Suppression: By physically and electrostatically blocking the pathways at the grain boundaries, the anchored anions effectively suppress the migration of halide ions (like iodide), which is a major cause of perovskite decomposition and device hysteresis. sciengine.comnih.gov

The successful implementation of this strategy has led to significant improvements in the performance and stability of perovskite solar cells. Devices modified with SAMS have shown a notable increase in power conversion efficiency (PCE) and fill factor, alongside a marked reduction in hysteresis. sciengine.com Furthermore, the long-term stability of unencapsulated devices at elevated temperatures is substantially enhanced. sciengine.com

Table 2: Performance of Perovskite Solar Cells with and without SAMS Additive

| Device | Power Conversion Efficiency (PCE) | Fill Factor (FF) | Stability |

|---|---|---|---|

| Control Device | 20.3% | Not Specified | Degrades significantly over time |

This table summarizes the reported improvements in perovskite solar cell performance upon the incorporation of this compound monopotassium salt (SAMS), highlighting its role in suppressing ion migration and enhancing stability. sciengine.com

Other Materials Science Applications

Specialty Chemicals (e.g., Surfactants, Corrosion Inhibitors)

The unique molecular structure of this compound, featuring both a hydrophilic sulfonic acid group and a hydrophobic aromatic ring, imparts properties that make it valuable as a specialty chemical, including applications as a surfactant and a corrosion inhibitor.

Surfactants: this compound exhibits surfactant properties due to its amphiphilic nature. cymitquimica.com The polar sulfonic acid "head" is water-soluble, while the nonpolar benzene (B151609) ring "tail" is hydrophobic. This structure allows it to reduce surface tension at interfaces, a fundamental characteristic of surfactants. Although not as common as long-chain alkylbenzene sulfonates used in detergents, its derivatives can be employed in specialized applications where this specific molecular architecture is beneficial.

Corrosion Inhibitors: Organic compounds containing heteroatoms like sulfur, nitrogen, and oxygen, along with π-electrons from aromatic rings, are effective corrosion inhibitors for metals in acidic environments. electrochemsci.orgmdpi.com this compound fits this profile perfectly. The inhibition mechanism involves the adsorption of the molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. electrochemsci.orgyoutube.com

The adsorption process can occur through:

Chemisorption: The sulfur atom in the sulfonic acid group and the oxygen atoms in both functional groups have lone pairs of electrons that can form coordinate bonds with the vacant d-orbitals of metal atoms (e.g., iron).

Physisorption: Electrostatic interaction between the charged molecule and the charged metal surface.

π-Electron Interaction: The aromatic ring can interact with the metal surface through its delocalized π-electrons.

This protective layer acts as a barrier, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The effectiveness of such inhibitors generally increases with concentration up to a certain point, as more molecules become available to cover the metal surface. electrochemsci.org

Dyes and Pigments Synthesis

This compound and its derivatives are important intermediates in the synthesis of a wide range of dyes and pigments, particularly azo dyes. cymitquimica.comsmolecule.com The sulfonic acid group plays a crucial role in determining the properties of the final dye molecule.

The primary functions of the sulfonic acid group in dyes are:

Water Solubility: The highly polar -SO₃H group, often converted to its salt form (-SO₃⁻Na⁺), imparts significant water solubility to large organic dye molecules. uclmail.net This is essential for the dyeing process, particularly for textile applications, as it allows the dye to be applied evenly from an aqueous solution.

Fabric Adhesion (Mordanting): The anionic sulfonate group helps to anchor the dye molecule to the fibers of fabrics like wool, silk, and nylon, which contain cationic sites. This interaction improves the dye's fastness, making it more resistant to washing out. uclmail.net

In the synthesis of azo dyes, an aromatic amine is first diazotized by reacting it with nitrous acid to form a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an activated aromatic compound (the coupling agent), such as a phenol (B47542) or another amine. unb.ca Derivatives like 2-amino-4-sulfobenzoic acid can be used as the initial aromatic amine in this process. dyestuffintermediates.comgoogle.com The presence of the sulfo group on the diazonium salt component ensures that the resulting azo dye will have the desired solubility and binding properties.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound monopotassium salt (SAMS) |

| Benzoic acid |

| 2-Amino-4-sulfobenzoic acid |

| Polybenzimidazole (PBI) |

| Pyridobisimidazole |

| Lead(II) iodide |

Analytical Methodologies for 4 Sulfobenzoic Acid

Chromatographic Techniques

Chromatographic methods are fundamental for separating 4-sulfobenzoic acid from other compounds in a mixture, allowing for its precise analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, especially in the context of degradation studies. For instance, in the investigation of the degradation of stilbene-type fluorescent whitening agents by hypochlorite (B82951), this compound is identified as an end product of oxidation. researchgate.netnih.gov HPLC is also employed to monitor the biodegradation of various sulfonated aromatic compounds by bacterial co-cultures, where this compound is one of the target analytes. uni-konstanz.de

In the food industry, HPLC methods have been standardized for the simultaneous separation and estimation of artificial sweeteners and their degradation products. nih.govnih.gov Although these studies focus on 2-sulfobenzoic acid, a positional isomer, the methodology is indicative of the applicability of HPLC for analyzing sulfobenzoic acids in general. researchgate.netresearchgate.net These methods often utilize a C18 column and a UV detector for separation and quantification. nih.govnih.govresearchgate.net The precise conditions, such as mobile phase composition and gradient, are optimized to achieve clear separation from other components in the sample matrix. researchgate.net

HPLC Analysis Parameters for Sulfobenzoic Acid Isomers

| Parameter | Value/Description | Source |

|---|---|---|

| Column | C18 (e.g., Shimpak C18, S-5 μm, 120A, 250 x 4.6 mm ID) | nih.govresearchgate.netresearchgate.net |

| Detection | UV Detector (e.g., at 200 nm and 220 nm) | researchgate.net |

| Mobile Phase | Binary gradient with aqueous and organic phases (e.g., acetonitrile) | researchgate.net |

| Application | Analysis of sweetener degradation products | nih.govnih.govresearchgate.net |